molecular formula C13H10BrN3O2S B2461707 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 110327-60-1

4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2461707
CAS No.: 110327-60-1
M. Wt: 352.21
InChI Key: FJFVDVVSLVIEJD-UHFFFAOYSA-N
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Description

4-Bromo-N-(1H-indazol-6-yl)benzenesulfonamide (CAS 110327-60-1) is a chemical compound with the molecular formula C13H10BrN3O2S and a molecular weight of 352.21 g/mol . This benzenesulfonamide derivative serves as a valuable building block and intermediate in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors. This compound is structurally related to a class of inhibitors targeting Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that acts as a crucial regulator of cell mitosis . The N-(1H-indazol-6-yl)benzenesulfonamide core is a recognized scaffold for developing potent PLK4 inhibitors . Research indicates that inhibiting PLK4 is a promising therapeutic strategy for various cancers, including breast cancer characterized by elevated TRIM37 levels, as it can lead to selective mitotic failure in tumor cells . As a synthetic intermediate, this compound provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop potential therapeutic agents . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFVDVVSLVIEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing indazole structures, including 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide, exhibit significant antitumor activity across various cancer cell lines. For instance:

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases associated with cancer progression. Studies have shown that derivatives of indazole can inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that related indazole derivatives exhibited IC50 values in the nanomolar range against colon cancer models, suggesting strong anticancer potential .
    • A derivative of this compound was noted for its effectiveness in reducing tumor growth in animal models, highlighting its therapeutic potential .

Antibacterial Properties

The antibacterial activity of this compound is another significant aspect of its application. The sulfonamide group is known for its ability to inhibit bacterial growth:

  • Efficacy Against Resistant Strains : Preliminary studies suggest that this compound may be effective against resistant bacterial strains, making it a candidate for treating infections where conventional antibiotics fail .
  • Mechanism of Action : The antibacterial effects are likely due to the inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This mechanism disrupts essential metabolic pathways in bacteria, leading to their death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

CompoundIC50 (µM)Unique Features
This compound2.2Effective against PLK4
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide0.34High antifungal activity
5-Bromo-1H-indazol-3-amine>40Lacks sulfonamide group

This table highlights how modifications to the indazole structure can influence biological activity, guiding further research into more potent derivatives.

Synthesis and Derivative Development

The synthesis of this compound involves several key steps, including nucleophilic substitution reactions facilitated by the sulfonamide group and bromine atom. The ability to synthesize derivatives allows researchers to explore variations that may enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to inhibit various enzymes, including kinases and proteases, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s uniqueness arises from its combination of a brominated benzene ring and the indazole-sulfonamide scaffold. Comparisons with structurally analogous compounds highlight key variations:

Compound Name Structural Features Key Differences
4-Bromo-N-(1H-Indazol-6-yl)Benzenesulfonamide Bromine at benzene para position; indazole-sulfonamide linkage Reference compound for comparison.
4-Chloro-N-(1H-Benzimidazol-6-yl)Benzenesulfonamide Chlorine substituent; benzimidazole core instead of indazole Reduced lipophilicity (Cl vs. Br); benzimidazole may alter π-π stacking .
4-Bromo-N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)Benzenesulfonamide Tetrahydroquinoline core; ketone group at position 2 Quinoline vs. indazole alters hydrogen bonding; ketone introduces polarity .
Z-4-(3-(3,4-Dimethoxyphenyl)-3-Oxoprop-1-Enylamino)-N-(1H-Indazol-6-yl)-Benzenesulfonamide Additional dimethoxyphenyl-propenyl group Enhanced VEGFR-2 inhibition due to extended conjugation .
4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide Propylcarbamoyl group instead of indazole Lacks heterocyclic aromaticity; reduced kinase targeting potential .

Electronic Effects :

  • The indazole ring’s dual nitrogen atoms enable stronger hydrogen bonding compared to benzimidazole or quinoline derivatives .

Biological Activity

4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting data tables and case studies to illustrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3O2SC_{13}H_{10}BrN_{3}O_{2}S. Its structure features a bromine atom attached to an indazole derivative, which is linked to a benzenesulfonamide moiety. This unique combination is believed to enhance its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain indazole-containing compounds demonstrated nanomolar potency against specific cancer targets, suggesting that modifications to the indazole structure can enhance anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LineIC50 (µM)Reference
This compoundHCT116 (colon cancer)0.64
N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamideMultiple Myeloma<0.01

The compound's mechanism of action appears to involve inhibition of key enzymes involved in tumor growth and proliferation, supported by molecular docking studies that reveal strong binding affinities with target proteins .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating bacterial infections .

Table 2: Antibacterial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
N-(4-phenoxyphenyl)benzenesulfonamideStaphylococcus aureus16 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of several benzenesulfonamide derivatives, including this compound. The study utilized in silico docking and molecular dynamics simulations to assess binding interactions with target proteins associated with cancer progression. The results indicated that the compound exhibited robust binding characteristics, correlating with observed cytotoxic effects in vitro .

Another study focused on the pharmacokinetic properties of related sulfonamide compounds, revealing moderate to strong binding affinities with human serum albumin (HSA). This interaction is crucial for understanding the therapeutic potential and bioavailability of this compound .

Q & A

Q. What are the standard synthetic protocols for preparing 4-bromo-N-(1H-indazol-6-yl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with 1H-indazol-6-amine under controlled conditions. Key steps include:

  • Sulfonamide bond formation : Reacting sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by gradual warming to room temperature to ensure complete reaction .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and using bases like triethylamine to neutralize HCl byproducts .
  • Validation : Confirmation via 1H^1H-NMR (aromatic proton shifts at δ 7.8–8.2 ppm) and LC-MS (M+^+ peak at ~365 g/mol) .

Q. What characterization techniques are essential for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., Br–C bond at 1.887 Å) and dihedral angles (e.g., ~41° between aromatic rings), critical for structural validation .
  • Spectroscopy : 1H^1H-NMR identifies indazole NH protons (δ 10–12 ppm) and sulfonamide protons (δ 7.5–8.5 ppm). IR confirms sulfonamide S=O stretches (~1350 cm1^{-1}) .
  • Elemental analysis : Ensures ≥95% purity by matching calculated vs. observed C, H, N, S, and Br percentages .

Advanced Research Questions

Q. How do hydrogen-bonding interactions and crystal packing influence the solid-state properties of this compound?

The crystal structure is stabilized by:

  • N–H⋯O hydrogen bonds : Forms 1D chains along the [100] axis (bond length ~2.89 Å), as observed in related sulfonamides .
  • Br⋯Br interactions : Short contacts (~3.5 Å) between bromine atoms contribute to 3D supramolecular architectures .
  • Dihedral angles : A 41.2° angle between benzene rings creates a U-shaped conformation, affecting solubility and melting points .
    Methodology: Use SHELX programs for crystallographic refinement and Mercury/CrystalExplorer for visualizing packing motifs .

Q. How can computational modeling predict the biological activity of this compound, and what structural features correlate with its pharmacological potential?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like VEGF receptors or carbonic anhydrases. The sulfonamide group often binds Zn2+^{2+} in enzyme active sites .
  • QSAR models : Correlate substituent effects (e.g., bromine position) with antiproliferative activity. For example, indazole derivatives show IC50_{50} values <10 μM in cancer cell lines .
  • ADME prediction : SwissADME estimates logP (~3.2) and bioavailability, highlighting moderate solubility challenges .

Q. How should researchers address contradictions in reported structural data, such as variations in dihedral angles between similar sulfonamides?

Discrepancies in dihedral angles (e.g., 32.6° vs. 41.2° in related compounds) arise from:

  • Crystallization conditions : Solvent polarity and temperature affect molecular conformation .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro vs. bromine) alter ring planarity .
    Resolution strategy: Compare multiple datasets (CSD entries) and perform DFT calculations (e.g., Gaussian) to evaluate energy-minimized conformers .

Q. What experimental and computational methods are used to analyze structure-activity relationships (SAR) for sulfonamide derivatives?

  • In vitro assays : Test inhibition of enzymatic targets (e.g., carbonic anhydrase IX) using fluorogenic substrates .
  • Crystallographic overlay : Superimpose structures with active analogs (e.g., pazopanib) to identify critical pharmacophores .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon bromine substitution .

Methodological Notes

  • Synthesis : Optimize yields via in situ isocyanate formation ().
  • Crystallography : Use SHELXL for refinement and Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological assays : Pair SPR (surface plasmon resonance) with cell-based viability assays (e.g., MTT) for mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.